Adenosine 5'-tetraphosphate(5-)

Description

Overview of Dinucleoside Polyphosphates and Adenosine (B11128) 5'-tetraphosphate(5-)

Dinucleoside polyphosphates, such as Ap4A, are a class of molecules consisting of two nucleosides linked by a chain of phosphate (B84403) groups. nih.govnih.govacs.org These compounds, including Ap4A, Ap5A, and Ap6A, are stored in secretory vesicles alongside other neurotransmitters and are released into the extracellular space upon stimulation. nih.gov They are considered important endogenous agonists of the purinergic system, which is comprised of mononucleosides, mononucleoside polyphosphates, and dinucleoside polyphosphates, along with their corresponding receptors. nih.gov

Adenosine 5'-tetraphosphate (Ap4A) is a ubiquitous metabolite involved in mammalian cell signaling. nih.gov It has been identified in various tissues and fluids, including the aqueous humor of rabbit eyes and human myocardial tissue. wikipedia.orgnih.govnih.gov In the cardiovascular system, dinucleoside polyphosphates mediate the regulation of vascular tone and the proliferation of vascular smooth muscle and mesangial cells. nih.gov Specifically, Ap4A can induce vasodilation in arteries with intact endothelium, while causing vasoconstriction in those where the endothelium has been removed. nih.gov

| Location Found | Species | Noted Effect |

| Aqueous Humor | Rabbit | Reduces intraocular pressure wikipedia.orgnih.gov |

| Aorta | Rat | Suggested regulatory role wikipedia.org |

| Myocardial Tissue | Human | Vasodilation/Vasoconstriction nih.gov |

Historical Context of Adenosine 5'-tetraphosphate(5-) Research

The discovery of dinucleoside polyphosphates can be traced back to 1953, a landmark year in biological sciences. taylorfrancis.com Like many significant biological molecules, their initial discovery was accidental. taylorfrancis.com Research into these molecules, including Ap4A, has since revealed their involvement in a wide array of metabolic processes in higher animals, such as protein and nucleic acid synthesis, responses to stress, neuroregulation, and functions within the vascular system. taylorfrancis.com

Early research in the 1960s focused on the basic properties and enzymatic interactions of adenosine tetraphosphate (B8577671). For instance, studies in 1966 investigated the purification and properties of nucleoside tetraphosphate hydrolase from rabbit muscle. wikipedia.org The synthesis of Ap4A by various enzymes has been a significant area of investigation. It is known to be produced from ATP and triphosphate by acetyl-CoA synthetase. wikipedia.org Other enzymes capable of synthesizing Ap4A and other dinucleoside polyphosphates include certain aminoacyl-tRNA synthetases, Ap4A phosphorylase, firefly luciferase, and DNA and RNA ligases. jst.go.jp

Conceptual Frameworks: Alarmone Hypothesis versus Damage Metabolite Hypothesis of Adenosine 5'-tetraphosphate(5-)

The precise physiological role of Adenosine 5'-tetraphosphate(5-) has been a subject of debate, leading to two primary hypotheses: the alarmone hypothesis and the damage metabolite hypothesis. researchgate.net

The alarmone hypothesis posits that Ap4A acts as an intracellular signaling molecule, or "alarmone," that is produced in response to cellular stress to trigger adaptive responses. researchgate.netfrontiersin.orgnih.gov This hypothesis is supported by the observation that intracellular levels of Ap4A increase significantly under various stress conditions, including heat shock, DNA damage, and oxidative stress. researchgate.netfrontiersin.org For example, in Salmonella typhimurium, a temperature increase from 28 to 50°C led to a tenfold rise in Ap4A levels. frontiersin.org Similarly, heat shock in Saccharomyces cerevisiae and Drosophila cells also resulted in elevated Ap4A concentrations. frontiersin.org The synthesis of Ap4A in response to genotoxic stress further suggests a role in the DNA damage response. frontiersin.org

Conversely, the damage metabolite hypothesis suggests that Ap4A is a non-functional byproduct of metabolic processes that can become toxic at high concentrations. researchgate.net This viewpoint is supported by findings that suggest Ap4A is efficiently and constitutively removed from the cell, and that moderate fluctuations in its concentration have no discernible effect. researchgate.net According to this hypothesis, the accumulation of Ap4A to very high levels can be detrimental, potentially by disrupting zinc homeostasis and interfering with ATP-binding proteins due to its structural similarity to ATP. researchgate.net Research has indicated that despite 50 years of study, a clear signaling cascade initiated by Ap4A has not been identified, lending credence to the idea that it may be a damage metabolite rather than a specific signaling molecule. researchgate.net

| Hypothesis | Core Concept | Supporting Evidence |

| Alarmone Hypothesis | Ap4A is a signaling molecule produced under stress to initiate protective responses. researchgate.netfrontiersin.orgnih.gov | - Increased Ap4A levels during heat shock, oxidative stress, and DNA damage. researchgate.netfrontiersin.org- Proposed to regulate DNA replication and cell cycle progression in response to genotoxic stress. frontiersin.org |

| Damage Metabolite Hypothesis | Ap4A is a potentially toxic byproduct of metabolism without a specific signaling function. researchgate.net | - Efficient and unregulated removal from the cell. researchgate.net- Lack of a defined signaling pathway triggered by Ap4A. researchgate.net- Toxicity at high concentrations due to interference with other metabolic processes. researchgate.net |

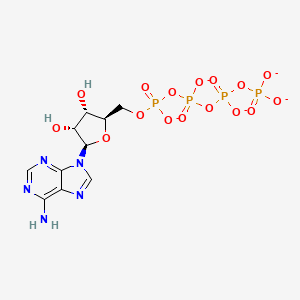

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N5O16P4-5 |

|---|---|

Molecular Weight |

582.12 g/mol |

IUPAC Name |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/p-5/t4-,6-,7-,10-/m1/s1 |

InChI Key |

WWMWAMFHUSTZTA-KQYNXXCUSA-I |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N |

Origin of Product |

United States |

Biosynthesis Pathways of Adenosine 5 Tetraphosphate 5

Aminoacyl-tRNA Synthetase-Mediated Synthesis of Adenosine (B11128) 5'-tetraphosphate(5-)

Aminoacyl-tRNA synthetases (aaRSs) are enzymes central to protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule. nih.govresearchgate.net Beyond this canonical function, certain aaRSs can also catalyze the synthesis of diadenosine oligophosphates, including Ap4A, which is closely related to Adenosine 5'-tetraphosphate(5-). nih.gov

Enzymatic Mechanism of Aminoacyl-tRNA Synthetases in Adenosine 5'-tetraphosphate(5-) Formation

The synthesis of diadenosine tetraphosphate (B8577671) (Ap4A) by aaRSs is a side reaction of the amino acid activation step. nih.govembopress.org This primary reaction involves the activation of an amino acid with ATP to form an aminoacyl-adenylate intermediate, with the release of pyrophosphate. youtube.comyoutube.com

The generally accepted mechanism for Ap4A synthesis by aaRSs involves the following steps:

Amino Acid Activation : The synthetase binds an amino acid and an ATP molecule. youtube.com The enzyme then catalyzes the formation of a high-energy aminoacyl-adenylate (aa-AMP) intermediate, releasing pyrophosphate (PPi). youtube.com

Second Nucleotide Binding : In a non-canonical reaction, the enzyme-bound aminoacyl-adenylate can react with a second ATP molecule instead of a tRNA molecule.

Ap4A Formation : The aminoacyl-adenylate intermediate reacts with the second ATP, leading to the formation of Ap4A and the release of the amino acid. nih.gov

This process is notably stimulated by the presence of Zn2+ ions and pyrophosphatase. nih.gov The class I aaRSs bind ATP in an extended conformation, while class II aaRSs bind it in a bent conformation, which influences their catalytic mechanisms. nih.gov

Specific Aminoacyl-tRNA Synthetase Contributions to Adenosine 5'-tetraphosphate(5-) Production

Several specific aminoacyl-tRNA synthetases have been identified as producers of Ap4A. The capacity to synthesize Ap4A appears to be a conserved feature among these enzymes from various organisms.

| Aminoacyl-tRNA Synthetase | Organism | Key Findings |

| Leucyl-tRNA synthetase | Bacillus stearothermophilus | Catalyzes the synthesis of P1,P4-di(adenosine 5'-) tetraphosphate from ATP. nih.gov |

| Lysyl-tRNA synthetase | Escherichia coli | Capable of synthesizing Ap4A in the presence of Zn2+ and pyrophosphatase. nih.govcapes.gov.br |

| Phenylalanyl-tRNA synthetase | Escherichia coli | Also demonstrates the ability to synthesize Ap4A under specific conditions. nih.govcapes.gov.br |

| Alanyl-tRNA synthetase | Escherichia coli | Contributes to Ap4A production, similar to lysyl- and phenylalanyl-tRNA synthetases. nih.govcapes.gov.br |

Regulation of Aminoacyl-tRNA Synthetase Activity in Adenosine 5'-tetraphosphate(5-) Synthesis (e.g., Phosphorylation)

The synthesis of Ap4A by aminoacyl-tRNA synthetases is subject to regulation. For instance, inhibitors of aaRSs, such as analogues of amino acids and aminoacyl adenylates, have been shown to inhibit the formation of Ap4A. nih.gov Specifically, aminoalkyl- and aminophosphonyl adenylates can act as potent inhibitors. nih.govcapes.gov.br

Furthermore, post-translational modifications like phosphorylation can regulate the activity of aaRSs. For example, the phosphorylation of glutamyl-prolyl-tRNA synthetase (EPRS) upon treatment with interferon-gamma (IFNγ) causes its release from the multi-synthetase complex, which could modulate its non-canonical functions, including potential involvement in dinucleotide synthesis. researchgate.net

DNA Ligase-Mediated Synthesis of Adenosine 5'-tetraphosphate(5-)

DNA ligases, enzymes crucial for maintaining genome integrity by joining breaks in the phosphodiester backbone of DNA, can also synthesize diadenosine tetraphosphate (Ap4A). nih.gov This synthesis is particularly evident in response to DNA damage. nih.gov

The mechanism involves the enzyme's reaction with ATP to form a covalent enzyme-adenylate intermediate. nih.gov In a reversal of the first step of the ligation reaction, this intermediate can react with pyrophosphate to generate ATP or, under certain conditions, may be involved in the synthesis of Ap4A. Research suggests that DNA ligase III is primarily responsible for the synthesis of Ap4A induced by DNA damage. nih.gov

Ubiquitin and Ubiquitin-like E1 Activating Enzyme Contributions to Adenosine 5'-tetraphosphate(5-) Synthesis

E1 activating enzymes initiate the ubiquitin and ubiquitin-like protein (UBL) conjugation cascades, which are fundamental to a vast array of cellular processes. nih.gov The activation process begins with the E1 enzyme binding ATP and the UBL, catalyzing the formation of a UBL-adenylate intermediate. nih.gov

Similar to aaRSs and DNA ligases, this adenylated intermediate is a key feature of the E1 enzyme mechanism. It has been proposed that under certain cellular conditions, this reactive intermediate could potentially participate in the synthesis of dinucleoside polyphosphates like Ap4A, although this is a less characterized pathway compared to the others. nih.govnih.gov

Other Enzymatic Pathways in Adenosine 5'-tetraphosphate(5-) Biosynthesis

Beyond the major pathways involving aminoacyl-tRNA synthetases and DNA ligases, other enzymes have been implicated in the biosynthesis of adenosine 5'-tetraphosphate.

Nicotinamide (B372718) and Nicotinate (B505614) Phosphoribosyltransferases (NAMPT and NAPT) : These enzymes, primarily involved in NAD biosynthesis, have been shown to catalyze both the synthesis and degradation of Ap4 through their facultative ATPase activity. nih.gov This dual function suggests a potential role for Ap4 in the metabolic actions of NAMPT. nih.gov

Acetyl-CoA Synthetase : In yeast, acetyl-CoA synthetase has been found to produce adenosine 5'-tetraphosphate from ATP and triphosphate. wikipedia.org

These findings indicate that the biosynthesis of Adenosine 5'-tetraphosphate(5-) is not confined to a single enzymatic route but is rather a capability distributed among several key enzymes central to cellular metabolism and regulation.

Enzymatic Degradation and Metabolism of Adenosine 5 Tetraphosphate 5

NUDIX Hydrolase Family in Adenosine (B11128) 5'-tetraphosphate(5-) Hydrolysis

The NUDIX (Nucleoside Diphosphate (B83284) linked to moiety X) hydrolases are a large and diverse superfamily of enzymes that catalyze the hydrolysis of a wide range of nucleoside diphosphate derivatives, including Ap4A. nih.govnih.gov These enzymes are characterized by a conserved sequence motif known as the NUDIX box, which is crucial for their catalytic activity. nih.govnih.gov

Specific NUDIX Hydrolases Involved in Adenosine 5'-tetraphosphate(5-) Degradation (e.g., NUDT2, RppH)

Several specific NUDIX hydrolases have been identified as key players in Ap4A degradation.

NUDT2 (also known as Ap4A hydrolase): This enzyme is a well-characterized mammalian NUDIX hydrolase that asymmetrically hydrolyzes Ap4A to AMP and ATP. wikipedia.orguniprot.orgnih.gov It is considered a primary enzyme responsible for maintaining the low basal levels of Ap4A in animal cells. nih.gov Disruption of the NUDT2 gene leads to a significant increase in intracellular Ap4A levels. nih.gov NUDT2 has also been implicated in other cellular processes, including mRNA decapping. researchgate.net

RppH: In Escherichia coli, the NUDIX hydrolase RppH is involved in the degradation of Ap4A. The catalytic mechanism of RppH involves three Mg2+ ions that selectively activate the γ-phosphate for hydrolysis. researchgate.net

HIT Family of Dinucleotide Hydrolases in Adenosine 5'-tetraphosphate(5-) Degradation

The Histidine Triad (HIT) family of proteins includes members that can hydrolyze dinucleoside polyphosphates. One prominent member, HINT1, has been shown to bind Ap4A. frontiersin.org The synthesis of Ap4A by Lysyl-tRNA synthetase (LysRS) can occur in close proximity to HINT1, facilitating this interaction. frontiersin.org While the primary role of HINT1 is often associated with signaling pathways, its interaction with Ap4A suggests a role in its metabolism.

Bis(5'-nucleosyl)-tetraphosphatase (ApaH) and Symmetrical Cleavage of Adenosine 5'-tetraphosphate(5-)

In contrast to the asymmetrical cleavage by NUDIX hydrolases, the ApaH family of enzymes catalyzes the symmetrical hydrolysis of Ap4A, yielding two molecules of ADP. uniprot.orguniprot.orgwikipedia.org These enzymes are classified as bis(5'-nucleosyl)-tetraphosphatases and are particularly prominent in gamma- and betaproteobacteria. uniprot.orguniprot.orgnih.gov The systematic name for this enzyme class is P1,P4-bis(5'-nucleosyl)-tetraphosphate nucleosidebisphosphohydrolase. wikipedia.org ApaH enzymes play a major role in Ap4A homeostasis in these bacteria. nih.gov

YqeK Protein Family and Adenosine 5'-tetraphosphate(5-) Hydrolysis in Gram-Positive Bacteria

In many Gram-positive bacteria that lack the apaH gene, the YqeK protein family fulfills the role of Ap4A hydrolysis. nih.govmdpi.comnih.gov These enzymes also perform a symmetrical cleavage of Ap4A to produce two molecules of ADP. mdpi.comebi.ac.uk YqeK proteins belong to the HD-domain superfamily of metalloproteins and typically contain a diiron center in their active site. mdpi.comresearchgate.net The catalytic efficiency of YqeK towards Ap4A is comparable to that of ApaH. nih.govmdpi.com The activity of YqeK is metal-dependent, with iron being a key cofactor. mdpi.comresearchgate.net

| Enzyme Family | Cleavage Type | Products | Organism Examples |

| NUDIX Hydrolases | Asymmetrical | AMP + ATP | Mammals (NUDT2), E. coli (RppH) |

| HIT Family | Binds Ap4A | - | Mammals (HINT1) |

| ApaH | Symmetrical | 2 ADP | Gamma- and Betaproteobacteria |

| YqeK | Symmetrical | 2 ADP | Gram-positive bacteria |

Subcellular Localization and Translocation of Adenosine 5'-tetraphosphate(5-) Hydrolases

The enzymes responsible for Ap4A metabolism are found in various subcellular compartments, reflecting the widespread presence and roles of this dinucleotide.

In mammalian cells, an Ap4A analog has been observed to be hydrolyzed in lysosomes, suggesting that this organelle is a site of Ap4A degradation. nih.govmdpi.com

NUDT2, the asymmetrical Ap4A hydrolase, can translocate to the nucleus. For instance, upon mast cell activation, NUDT2 associates with importin beta and moves into the nucleus to hydrolyze Ap4A. nih.gov

The enzyme that synthesizes Ap4A, LysRS, can also translocate to the nucleus upon phosphorylation, leading to increased Ap4A production in this compartment. frontiersin.org

Studies on adenosine deaminase (ADA), an enzyme involved in adenosine metabolism which is a downstream product of Ap4A degradation, have shown varied subcellular and cellular localizations across different species and brain regions, with the enzyme being found in both neurons and glial cells, as well as in synaptosomal fractions. nih.gov

On the surface of bovine aortic endothelial cells, an ecto-Ap4A hydrolase has been identified, indicating that Ap4A can be catabolized in the extracellular space. nih.gov

This differential localization and translocation of Ap4A hydrolases allow for precise spatial and temporal control over Ap4A levels, ensuring its proper function in cellular signaling and stress responses.

Post-Translational Modifications Affecting Adenosine 5'-tetraphosphate(5-) Hydrolase Activity (e.g., Dephosphorylation)

Research has demonstrated that the phosphorylation state of Ap4A hydrolase is a key determinant of its enzymatic activity. In immunologically activated mast cells, a significant event is the dephosphorylation of Ap4A hydrolase. nih.gov This modification is a critical step in the signaling cascade, as the knockdown of Ap4A hydrolase leads to an accumulation of Ap4A, which in turn modulates the expression of specific target genes. nih.gov This underscores the physiological importance of regulating Ap4A hydrolase activity to ensure proper cellular responses.

While the precise phosphatases responsible for the dephosphorylation of Ap4A hydrolase in mast cells have not been definitively identified in the reviewed literature, the process is clearly linked to the activation state of the cell. The reversible nature of phosphorylation allows for rapid and precise control over Ap4A levels, enabling the cell to fine-tune its signaling responses.

The broader family of Nudix hydrolases, to which Ap4A hydrolase belongs, is known to be subject to various regulatory mechanisms. wikipedia.org These enzymes play a "housekeeping" role by hydrolyzing a wide range of nucleotide diphosphate derivatives, thereby preventing the accumulation of potentially toxic or signaling-active molecules. wikipedia.org

It is also noteworthy that the synthesis of Ap4A is itself regulated by phosphorylation. Lysyl-tRNA synthetase (LysRS), an enzyme capable of producing Ap4A, is activated by phosphorylation on serine 207. wikipedia.org This phosphorylation event enhances its Ap4A synthesis activity. frontiersin.org This dual regulation of both synthesis and degradation by phosphorylation highlights the tight control the cell maintains over Ap4A homeostasis.

While direct kinetic data comparing the phosphorylated and dephosphorylated forms of Ap4A hydrolase is not extensively detailed in the available research, the functional consequence of dephosphorylation in activated mast cells points towards a significant change in its hydrolytic efficiency. The table below summarizes the key enzymes involved in Ap4A metabolism and the influence of post-translational modifications on their activity.

| Enzyme | Modification | Effect on Activity |

| Adenosine 5'-tetraphosphate Hydrolase (NUDT2) | Dephosphorylation | Increased degradation of Ap4A in activated mast cells |

| Lysyl-tRNA synthetase (LysRS) | Phosphorylation | Increased synthesis of Ap4A |

Further research, including mass spectrometry analysis to identify the specific phosphorylation sites on Ap4A hydrolase and detailed kinetic studies of the modified and unmodified forms, will provide a more complete understanding of this critical regulatory mechanism.

Roles of Adenosine 5 Tetraphosphate 5 in Cellular Processes and Regulation

Adenosine (B11128) 5'-tetraphosphate(5-) in Cellular Stress Responses

Cells across all domains of life, from bacteria to mammals, synthesize dinucleoside polyphosphates like Ap4A in response to a wide array of environmental and genotoxic stresses. nih.govfrontiersin.org The accumulation of these molecules is a conserved homeostatic mechanism, suggesting a fundamental role in cellular adaptation and survival. nih.govfrontiersin.org The balance between the synthesis and degradation of Ap4A is tightly controlled, ensuring its levels remain low under normal physiological conditions and rise rapidly when the cell is under duress. frontiersin.org This dynamic regulation allows Ap4A to function as an "alarmone," a signal that alerts the cell to damaging conditions and helps orchestrate a suitable response. nih.gov

Exposure to agents that cause DNA damage leads to a significant increase in intracellular levels of Ap4A. nih.gov In mammalian cells, non-cytotoxic doses of DNA cross-linking agents, such as mitomycin C, can cause Ap4A levels to rise several fold. nih.gov This effect is even more pronounced in cells with compromised DNA repair pathways. nih.gov For instance, cells deficient in DNA repair proteins like XRCC1, PARP1, APTX, and FANCG exhibit a greater accumulation of Ap4A, and when these mutant cells are exposed to mitomycin C, the concentration can increase by more than 50-fold, reaching levels of up to 25 µM. nih.gov

The synthesis of Ap4A in response to DNA damage is not random; gene knockout studies have indicated that DNA ligase III is a primary enzyme responsible for this induced production. nih.gov Once synthesized, a portion of this Ap4A can be further modified into mono- and di-ADP-ribosylated Ap4A, a reaction catalyzed by PARP1 and PARP2. nih.gov This suggests a complex, multi-layered response to genotoxic stress involving Ap4A and its derivatives. The accumulation of Ap4A is proposed to be a critical signal that helps prevent the replication of damaged DNA, thereby maintaining genomic integrity. nih.gov

Table 1: Cellular Response to Genotoxic Stress

| Stressor/Condition | Cell Type | Observed Effect on Ap4A | Fold Increase | Final Concentration | Reference |

| Mitomycin C (non-cytotoxic) | Mammalian cells | Increased intracellular levels | Several-fold | - | nih.gov |

| DNA repair protein deficiency (XRCC1, PARP1, etc.) | Mammalian cells | Increased intracellular levels | - | - | nih.gov |

| Mitomycin C + Repair deficiency | Repair mutant cells | Dramatically increased levels | >50-fold | ~25 µM | nih.gov |

Cells also ramp up the production of Ap4A and related molecules in response to oxidative and thermal stress. frontiersin.org In the yeast Saccharomyces cerevisiae, concentrations of these nucleotides increase following exposure to both oxidative and heat stress. frontiersin.org Similarly, in the slime mold Physarum polycephalum, oxidative stress induced by dinitrophenol resulted in a 3- to 7-fold increase in Ap4A levels. frontiersin.org Hypoxic conditions (low oxygen) have also been shown to elevate Ap4A levels by 6- to 7-fold within 40 minutes in the same organism. frontiersin.org

In bacterial systems like Salmonella typhimurium, specific types of oxidative stress trigger a massive accumulation of Ap4A, with concentrations reaching up to 365 µM after 30 minutes of treatment with cadmium chloride (CdCl2), compared to a baseline of less than 3.5 µM. frontiersin.org In E. coli, oxidative stress leads to the use of Ap4A and its analogues as 5'-mRNA caps, a modification that increases the half-life of messenger RNA and may regulate gene expression to cope with the stressful conditions. frontiersin.org This capping occurs because disulfide stress inactivates the ApaH hydrolase, the enzyme that normally degrades these molecules, leading to their accumulation. frontiersin.org

Table 2: Cellular Response to Oxidative and Thermal Stress

| Stressor | Organism/Cell Type | Fold Increase in Ap4A/Ap4N | Max Concentration | Reference |

| Cadmium Acetate | Saccharomyces cerevisiae | Increased | - | frontiersin.org |

| Cadmium Chloride (1 mM) | Drosophila cells | >100-fold | 30 µM (Ap4A) | frontiersin.org |

| Dinitrophenol (0.1 mM) | Physarum polycephalum | 3- to 7-fold | - | frontiersin.org |

| Hypoxia | Physarum polycephalum | 6- to 7-fold | - | frontiersin.org |

| Cadmium Chloride | Salmonella typhimurium | >100-fold | 365 µM | frontiersin.org |

| Oxidative Stress | E. coli | Increased | - | frontiersin.org |

The synthesis of Ap4A and related dinucleoside polyphosphates is a universal response to a variety of physiological and environmental stressors across different life forms. frontiersin.org Early-life malnutrition in mice, for example, has been shown to alter the metabolism of cyclic AMP, a related adenosine nucleotide, indicating that nutritional stress can have lasting effects on these signaling pathways. nih.gov While the direct impact on Ap4A was not the focus of this specific study, it highlights the sensitivity of nucleotide-based signaling systems to nutritional status. nih.gov The overarching "friend or alarmone hypothesis" posits that these molecules act as deliberate secondary messengers to mediate cellular responses to such stressors, rather than being mere metabolic byproducts of cellular damage. nih.govfrontiersin.org This framework suggests that Ap4A plays a regulatory role in helping cells adapt to challenging environmental and nutritional conditions. nih.govfrontiersin.org

Adenosine 5'-tetraphosphate(5-) in DNA Replication and DNA Repair Mechanisms

The link between Ap4A synthesis and genotoxic stress points towards a direct role for this molecule in the core processes of DNA replication and repair. frontiersin.org Its accumulation during the DNA damage response suggests it functions as a critical signaling molecule that can influence the decision to proceed with or halt DNA synthesis, a crucial checkpoint for maintaining genome fidelity. frontiersin.orgnih.gov

The role of Ap4A in the initiation of DNA replication has been a subject of conflicting reports. frontiersin.org Early studies using permeabilized, G1-arrested baby hamster kidney (BHK) cells showed that the addition of Ap4A could stimulate the initiation of DNA synthesis. nih.gov This process was dose-dependent and resulted in the formation of numerous replication eyes, characteristic of replication initiation. nih.gov However, more recent research using a cell-free replication system presents a contrasting view. nih.gov In this system, Ap4A was found to cause a significant inhibition of the initiation of DNA replicons, while having no effect on the elongation phase of replication. nih.gov A maximum inhibition of 70-80% was achieved with a 20 µM concentration of Ap4A, a level that is reached in cells experiencing significant DNA damage. nih.gov Other related molecules, such as Ap3A, Ap5A, and Gp4G, did not have this inhibitory effect, indicating the specificity of Ap4A in this role. nih.gov This suggests that under conditions of DNA damage, the elevated levels of Ap4A act as a crucial brake on DNA replication initiation to prevent the copying of a damaged template. nih.gov

The evidence strongly supports the role of Ap4A as an important inducible ligand within the broader DNA damage response (DDR) network. nih.gov The DDR is a sophisticated signaling pathway that cells activate to detect and repair DNA lesions, arrest the cell cycle, or trigger apoptosis if the damage is too severe. bohrium.commdpi.com The synthesis of Ap4A is specifically triggered by genotoxic stress, and its subsequent actions, particularly the inhibition of replication initiation, are key components of this protective response. frontiersin.orgnih.gov By binding to specific, though not yet fully identified, proteins associated with the DNA replication machinery, Ap4A can effectively pause the cell cycle at a critical juncture. nih.gov This pause provides the cell with a window of opportunity to repair the damaged DNA before it can be permanently encoded through replication, thus preventing mutations and preserving genomic stability. nih.gov

Adenosine 5'-tetraphosphate(5-) in Gene Expression Regulation

The regulation of gene expression is a fundamental process that governs cellular identity and function. While various molecules are known to influence this intricate network, the precise role of Adenosine 5'-tetraphosphate(5-) remains an area of limited research.

Current scientific literature does not provide direct evidence linking Adenosine 5'-tetraphosphate(5-) to the direct transcriptional regulation of the Microphthalmia-associated transcription factor (MITF) or Upstream Stimulatory Factor 2 (USF2) pathways. MITF is recognized as a master regulator of melanocyte development, survival, and function, controlling a range of differentiation and cell-cycle genes. nih.gov Its activity is modulated by complex signaling cascades, such as the cAMP-PKA-CREB pathway, but a regulatory input from Adenosine 5'-tetraphosphate(5-) has not been established. nih.gov Similarly, a functional relationship between Adenosine 5'-tetraphosphate(5-) and the USF2 transcription factor is not documented in the available research.

The stability of messenger RNA (mRNA) is a critical control point in gene expression, determining the amount of protein produced from a gene. This process is influenced by factors such as the mRNA's 5' cap structure and its 5'-phosphorylation state. nih.govacs.org For instance, the conversion of a 5'-triphosphate to a 5'-monophosphate on bacterial mRNA can make it more susceptible to degradation. nih.gov However, a direct role for Adenosine 5'-tetraphosphate(5-) in modulating the stability or degradation of mRNA has not been characterized in the existing scientific literature. Research has focused on other adenosine-related molecules, such as cyclic AMP (cAMP), which has been shown to stabilize the mRNAs for certain protein kinase-A (PKA) subunits. nih.gov

Adenosine 5'-tetraphosphate(5-) in Nucleotide Metabolism and Cellular Energy Homeostasis

Nucleotide metabolism and energy balance are intrinsically linked, with ATP serving as the central molecule. Adenosine 5'-tetraphosphate(5-) is synthesized from and interacts with components of these core pathways.

The synthesis of purine (B94841) nucleotides is a tightly regulated process to maintain appropriate levels of adenosine and guanosine (B1672433) phosphates. columbia.edunih.gov While direct regulation of the entire purine pathway by Adenosine 5'-tetraphosphate(5-) is not documented, a closely related molecule, diadenosine tetraphosphate (B8577671) (Ap4A) , has been identified as a key regulator of Guanosine triphosphate (GTP) biosynthesis in the bacterium Bacillus subtilis. nih.gov

Research has shown that Ap4A acts as a signaling molecule, or alarmone, that modulates the activity of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of GTP. nih.gov Ap4A binds to the interface between IMPDH subunits, inducing a conformational change that shifts the enzyme from active tetramers into less active octamers. This mechanism effectively throttles GTP production in response to cellular signals. nih.gov

While this specific regulatory action is attributed to Ap4A in bacteria, Adenosine 5'-tetraphosphate(5-) is metabolically linked to the broader nucleotide network in mammals. Studies have revealed that enzymes responsible for NAD+ biosynthesis, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT), can also catalyze both the synthesis and degradation of Adenosine 5'-tetraphosphate(5-). nih.gov In experimental models, inhibition of NAMPT led to decreased NAD+ levels but a corresponding increase in intracellular Adenosine 5'-tetraphosphate(5-), suggesting a potential interplay and co-regulation within the cellular nucleotide pool. nih.gov

| Regulator Molecule | Target Enzyme | Mechanism of Action | Outcome | Organism Studied | Reference |

|---|---|---|---|---|---|

| Diadenosine tetraphosphate (Ap4A) | Inosine-5'-monophosphate dehydrogenase (IMPDH) | Binds to IMPDH, promoting the formation of less active octameric structures from active tetramers. | Downregulation of GTP biosynthesis. | Bacillus subtilis | nih.gov |

Cellular energy is primarily generated through the catabolism of glucose via three main pathways: glycolysis, the citric acid cycle, and oxidative phosphorylation, which collectively produce the bulk of a cell's ATP. wikipedia.orgcreative-proteomics.com ATP is the universal energy currency used to power countless biological processes. aurismagnetic.comacs.org

Adenosine 5'-tetraphosphate(5-) and Protein Synthesis Dynamics

Protein synthesis is a highly energy-demanding process essential for all cellular life. The assembly of amino acids into polypeptide chains relies heavily on the energy provided by nucleoside triphosphates. Specifically, ATP is required for the initial activation of amino acids, where they are attached to their corresponding transfer RNA (tRNA) molecules. wikipedia.org Furthermore, GTP is consumed during key steps of translation, including the initiation and elongation phases. wikipedia.org

Although the roles of ATP and GTP in providing the necessary energy for protein synthesis are well-established, a specific regulatory function for Adenosine 5'-tetraphosphate(5-) in modulating the dynamics of this process has not been described in the scientific literature. Its involvement appears to be indirect, through its metabolic relationship with the primary energy-providing nucleotides.

Adenosine 5'-tetraphosphate(5-) in Cell Cycle Control and Cell Proliferation Pathways

Adenosine 5'-tetraphosphate (Ap4A) has been identified as a significant signaling molecule in the regulation of the cell cycle and proliferation. mdpi.com Its intracellular concentrations have been observed to fluctuate in correlation with the proliferative state of cells, with higher levels often found in rapidly dividing cells. mdpi.com Some early studies proposed Ap4A as a positive regulator of DNA replication, suggesting that it could initiate DNA synthesis when introduced into permeabilized G1-arrested cells. frontiersin.orgnih.gov A dramatic, up to 1000-fold, increase in intracellular Ap4A levels was observed to precede the entry into S-phase in mitogenically stimulated fibroblasts. nih.gov This has led to the hypothesis that Ap4A may act as a "second messenger" in the control of the cell cycle and proliferation. nih.gov

However, the precise role of Ap4A in cell proliferation appears to be complex and potentially cell-type dependent, with some conflicting reports in the literature. frontiersin.org For instance, direct application of Ap4A to certain breast cancer cell lines has been shown to slow their proliferation rate. frontiersin.org In contrast, other studies have indicated that cells can endure significantly elevated intracellular Ap4A levels without a discernible impact on their proliferation. frontiersin.org In some contexts, Ap4A is thought to be involved in the initiation phase of DNA replication and may slow down the replication process, which could provide a window for DNA damage repair. researchgate.net

The nuclear localization of Ap4A further underscores its potential role in cell cycle regulation. Studies have shown that a significant portion of the cellular Ap4A pool is found in the nucleus, particularly during the G1 and early S-phases of the cell cycle. nih.gov

Table 1: Research Findings on Ap4A in Cell Cycle and Proliferation

| Cell/Organism Type | Experimental Condition | Key Finding | Reference |

|---|---|---|---|

| Mouse 3T3 and baby hamster kidney fibroblasts | Mitogenic stimulation of G1-arrested cells | Ap4A pools increased 1000-fold during G1 phase progression, peaking in S phase. | nih.gov |

| T47D and MCF7 breast cancer cells | Direct exposure to Ap4A | Slowed proliferation rate. | frontiersin.org |

| KBM-7 chronic myelogenous leukemia cells | Disruption of the NUDT2 Ap4A hydrolase gene | Resulted in a 175-fold increase in intracellular Ap4A. | nih.gov |

| Ehrlich ascites tumour cells | Random cultures | Over 75% of cellular Ap4A is localized in the nuclei. | nih.gov |

Adenosine 5'-tetraphosphate(5-) in Immune Responses

Ap4A is increasingly recognized for its immunomodulatory functions, influencing both innate and adaptive immune responses. wikipedia.orgasm.org It has been shown to play a role in the functionality of key immune cells and to modulate inflammatory processes. frontiersin.orgwikipedia.org

Modulation of Inflammatory Responses

Ap4A has been implicated in the complex regulation of inflammation. nih.gov It can act as a pro-inflammatory mediator, stimulating the release of interleukin-1β (IL-1β) from primed innate immune cells. nih.gov This effect, however, appears to occur through mechanisms distinct from classical inflammasome activators. nih.gov The LysRS-dependent production of Ap4A has also been shown to inhibit the activation of the STING (stimulator of interferon genes) pathway, thereby attenuating inflammatory responses. nih.gov Furthermore, disruption of the Ap4A hydrolase gene NUDT2 in a human leukemia cell line, leading to a massive increase in intracellular Ap4A, resulted in the downregulation of genes associated with interferon responses, pattern recognition receptors, and inflammation. nih.gov

Effects on Dendritic Cell Functionality

Dendritic cells (DCs) are potent antigen-presenting cells crucial for initiating adaptive immune responses. nih.gov Ap4A has been demonstrated to have a significant impact on DC function. wikipedia.orgnih.gov An increase in the intracellular concentration of Ap4A in DCs, achieved by creating mice deficient in the Ap4A-degrading enzyme NUDT2, led to enhanced motility and improved antigen-presenting capabilities. wikipedia.orgnih.gov These DCs with elevated Ap4A levels showed increased cross-presentation of antigens and were more effective at priming CD8+ T cells. nih.govnih.gov This suggests that the intracellular level of Ap4A is a critical factor in regulating the immune activity of dendritic cells. nih.gov

Table 2: Effects of Ap4A on Immune Cells

| Immune Cell Type | Experimental Approach | Observed Effect of Increased Ap4A | Reference |

|---|---|---|---|

| Human peripheral blood mononuclear cells | Primed with TLR2/1 ligand, then stimulated with Ap4A | Induced release of IL-1β. | nih.gov |

| KBM-7 chronic myelogenous leukemia cells | Disruption of NUDT2 gene | Downregulation of genes associated with inflammation and interferon responses. | nih.gov |

Adenosine 5'-tetraphosphate(5-) in Biofilm Formation Regulation in Prokaryotes

In the prokaryotic world, Ap4A metabolism has a notable influence on the regulation of biofilm formation, a key survival strategy for many bacteria. asm.orgnih.gov Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. frontiersin.org

In the bacterium Pseudomonas fluorescens, the metabolism of Ap4A impacts biofilm formation through at least two independent mechanisms. asm.orgnih.gov Mutations in the apaH gene, which encodes an Ap4A hydrolase, lead to a significant increase in the cellular levels of Ap4A. asm.orgnih.gov This accumulation of Ap4A was found to affect the expression and localization of the major adhesin LapA, which is critical for surface attachment. asm.orgnih.gov The increased localization of LapA to the outer membrane was linked to higher levels of cyclic di-GMP (c-di-GMP), a key second messenger in bacteria that often regulates the transition between planktonic and biofilm lifestyles. asm.orgnih.gov It is hypothesized that the elevated Ap4A levels may boost the de novo biosynthesis of purines, leading to an increase in the concentration of GTP, a substrate for c-di-GMP synthesis. asm.orgnih.gov

Interestingly, while Ap4A accumulation promotes biofilm formation in P. fluorescens, this effect is not universally conserved, even among closely related species. plos.org In Pseudomonas aeruginosa, a significant human pathogen, increased intracellular Ap4A levels due to the lack of ApaH did not appear to affect biofilm formation or c-di-GMP homeostasis. plos.org In Escherichia coli, Ap4A has been shown to reduce bacterial biofilm formation, particularly when the bacteria are treated with the antibiotic kanamycin. nih.gov This effect is thought to be mediated through the regulation of quorum sensing. nih.gov

Table 3: Role of Ap4A in Prokaryotic Biofilm Formation

| Bacterium | Genetic Modification | Effect of Increased Ap4A | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens | apaH null mutation | Promotes biofilm formation | Increased c-di-GMP levels, affecting LapA adhesin localization. | asm.orgnih.gov |

| Pseudomonas aeruginosa | ΔapaH mutant | No significant effect on biofilm formation | Cellular pathways affected by Ap4A may differ from P. fluorescens. | plos.org |

Molecular Interactions and Adenosine 5 Tetraphosphate 5 Binding Proteins

Chaperone Proteins Interacting with Adenosine (B11128) 5'-tetraphosphate(5-) (e.g., DnaK, GroEL, hsp70 family)

The heat shock protein 70 (HSP70) family of molecular chaperones are crucial for maintaining protein homeostasis. capes.gov.br These proteins utilize the energy from ATP hydrolysis to refold misfolded proteins and are implicated in various cellular processes, including the heat shock response. capes.gov.brnih.gov The inducible form, HSP72, is particularly important for cell survival under stress conditions, including those induced by some cancer therapies. nih.gov The HSP70 family represents a potential target for therapeutic intervention in diseases like cancer. nih.gov

Adenosine-derived molecules can act as ATP-competitive inhibitors of HSP70. nih.gov The binding of these inhibitors can induce conformational changes in the protein, leading to high-affinity interactions. nih.gov The catalytic cycle of HSP70 proteins involves the hydrolysis of ATP to ADP and inorganic phosphate (B84403), a process regulated by co-chaperones like the HSP40 proteins. nih.gov While the direct interaction and functional consequences of Adenosine 5'-tetraphosphate(5-) with DnaK and GroEL are less specifically detailed in the provided results, the established role of adenosine-based molecules in modulating HSP70 function suggests a potential avenue for Ap4A interaction, given its structural similarity to ATP.

Adenosine 5'-tetraphosphate(5-) Interactions with Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. researchgate.netresearchgate.net It catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). researchgate.net The regulation of IMPDH is vital for cellular processes that require GTP, such as RNA synthesis. researchgate.net

Recent studies have identified Ap4A as a regulator of IMPDH. researchgate.netnih.gov In Bacillus subtilis, Ap4A acts as a non-competitive inhibitor of IMPDH. nih.gov The binding of Ap4A induces a significant conformational change, causing active IMPDH tetramers to assemble into less active octamers. nih.govnih.gov This allosteric regulation by Ap4A suggests a mechanism for controlling the flux of purine (B94841) nucleotide biosynthesis in response to cellular stress. nih.gov

The crystal structure of B. subtilis IMPDH in complex with Ap4A reveals that the Ap4A molecule binds at the interface between two IMPDH subunits, specifically within the cystathionine-β-synthase (CBS) domains. nih.gov This binding acts as a "glue," stabilizing the octameric state. nih.govnih.gov The interaction is specific, as other adenosine or guanosine (B1672433) dinucleotides show varying or no binding affinity to IMPDH. researchgate.net This discovery points to a central role for Ap4A in metabolic remodeling and stress resistance by directly modulating a key enzyme in nucleotide metabolism. nih.govnih.gov

| Ligand | Binding Affinity (Kd) | Reference |

|---|---|---|

| Adenosine 5'-tetraphosphate(5-) (Ap4A) | Binding observed, non-competitive inhibition | researchgate.netnih.gov |

| Other Adenosine/Guanosine Dinucleotides | Variable or no binding | researchgate.net |

Adenosine 5'-tetraphosphate(5-) Binding to HINT1 and its Functional Consequences

The Histidine Triad Nucleotide-Binding Protein 1 (HINT1) is recognized as a tumor suppressor protein that hydrolyzes phosphoramidate (B1195095) bonds. nih.govaacrjournals.org HINT1 exerts its tumor-suppressive effects by interacting with and inhibiting the activity of oncogenic transcription factors such as microphthalmia-associated transcription factor (MITF) and β-catenin. nih.govresearchgate.net

Ap4A has been identified as a key ligand of HINT1. The binding of Ap4A to HINT1 disrupts the interaction between HINT1 and its partner transcription factors. nih.govresearchgate.net For instance, in mast cells, an increase in the cellular level of Ap4A attenuates the inhibitory effect of HINT1 on MITF transcriptional activity, allowing for the activation of downstream genes. aacrjournals.orgresearchgate.net Similarly, Ap4A can cause the dissociation of HINT1 from Pontin, a protein that complexes with and regulates β-catenin. aacrjournals.org This dissociation can inactivate the tumor-suppressing function of HINT1. aacrjournals.org

The interaction is dose-dependent, with higher concentrations of Ap4A leading to a greater dissociation of the HINT1-protein complexes. aacrjournals.org This suggests that cellular levels of Ap4A, which can be elevated under certain conditions, may play a regulatory role in the function of the HINT1 tumor suppressor. aacrjournals.org However, some studies using isothermal titration calorimetry have reported little to no detectable binding of Ap4A to HINT1, suggesting the need for further investigation to fully elucidate the nuances of this interaction. umn.edu

Other Identified Adenosine 5'-tetraphosphate(5-) Ligands and Binding Partners (e.g., Protein Kinases, Uracil-DNA Glycosylase, NrdR, CBS Domain Proteins, CFIm25)

Beyond the proteins discussed above, Ap4A has been shown to interact with a variety of other proteins, highlighting its potential involvement in diverse cellular pathways.

Protein Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways by phosphorylating other proteins. wikipedia.orgyoutube.com Given that Ap4A is structurally similar to ATP, the primary phosphate donor for kinases, it is plausible that Ap4A could interact with and potentially modulate the activity of certain protein kinases. nih.gov For example, Ap3A and Ap4A have been shown to induce the proliferation of vascular smooth muscle cells by activating P2Y receptors, which in turn stimulates the Ras-Raf-MEK-ERK1/2 MAP kinase cascade. nih.gov

Uracil-DNA Glycosylase (UDG): UDG is a key enzyme in the base excision repair pathway, responsible for removing uracil (B121893) from DNA. nih.govwikipedia.org A 37 kDa protein that binds to Ap4A was purified from HeLa cells and identified as a bifunctional protein with both uracil DNA glycosylase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity. nih.gov This UDG/GAPDH protein binds to Ap4A with high affinity and is implicated in the regulation of cell growth. nih.gov

NrdR: While not extensively detailed in the provided search results, NrdR is a transcriptional repressor that controls the expression of ribonucleotide reductase genes, which are essential for DNA synthesis and repair. The potential interaction of Ap4A with NrdR could represent another layer of regulation in nucleotide metabolism.

CBS Domain Proteins: Cystathionine β-synthase (CBS) domains are small protein modules found in a wide range of proteins that often bind adenosine-containing ligands like AMP and ATP. wikipedia.orgnih.gov As discussed with IMPDH, Ap4A can bind to CBS domains. nih.gov In some bacterial inorganic pyrophosphatases, Ap4A binds to the CBS domains with nanomolar affinity and can activate the enzyme. nih.gov This suggests that CBS domain-containing proteins may be a general class of receptors for Ap4A signaling in some organisms. nih.gov

CFIm25: The 25 kDa subunit of the Cleavage Factor Im (CFIm25) is a Nudix hydrolase involved in the regulation of alternative polyadenylation (APA) of pre-mRNAs. pnas.orgnih.gov Structural studies have shown that Ap4A can bind to CFIm25. pnas.org This binding is mutually exclusive with RNA binding, suggesting that Ap4A could act as a regulatory molecule that modulates the function of CFIm25 in mRNA 3' processing. pnas.org The binding of Ap4A involves a stacking interaction with a phenylalanine residue, a feature also observed in RNA binding. pnas.org

| Binding Partner | Key Function of Partner | Functional Consequence of Ap4A Binding | Reference |

|---|---|---|---|

| Protein Kinases (e.g., via P2Y receptors) | Signal transduction, cell proliferation | Activation of MAP kinase pathways | nih.gov |

| Uracil-DNA Glycosylase (UDG/GAPDH) | DNA repair, glycolysis | Potential regulation of cell growth | nih.gov |

| CBS Domain Proteins (e.g., inorganic pyrophosphatase) | Various, often metabolic regulation | Allosteric activation of enzyme activity | nih.gov |

| CFIm25 | Alternative polyadenylation of mRNA | Potential regulation of mRNA processing | pnas.org |

Structural Biology of Adenosine 5'-tetraphosphate(5-) Protein Complexes

Understanding the three-dimensional structures of Ap4A in complex with its protein targets is crucial for elucidating the molecular mechanisms of its action. X-ray crystallography has provided valuable insights into how Ap4A is recognized and how its binding induces functional changes in proteins.

One of the best-characterized examples is the structure of Ap4A hydrolase, an enzyme that degrades Ap4A into ATP and AMP. nih.gov The crystal structure of Ap4A hydrolase from Aquifex aeolicus reveals an α/β/α-sandwich architecture. nih.gov The binding of an ATP molecule (a product of Ap4A cleavage) in the active site induces local conformational changes, which are likely important for substrate recognition. nih.gov Similarly, the structure of the human Ap4A hydrolase shows a canonical Nudix fold. nih.gov The binding of the substrate is thought to initiate a "trigger" event, leading to conformational changes in key side chains. nih.gov

The crystal structure of Bacillus subtilis IMPDH bound to Ap4A at a resolution of 2.45 Å has been instrumental in understanding its allosteric regulation. nih.govnih.gov The structure clearly shows Ap4A binding to the CBS domains at the interface between two IMPDH subunits, thereby promoting the formation of a less active octamer. nih.govnih.gov

In the case of CFIm25, the crystal structure reveals how Ap4A binds in a manner that is mutually exclusive with RNA. pnas.org A notable feature is the stacking interaction between the adenine (B156593) ring of Ap4A and a phenylalanine residue (Phe103), a mode of interaction that is also used for recognizing a guanine base in the RNA substrate. pnas.org

These structural studies provide a detailed atomic-level view of how Ap4A interacts with its protein partners, revealing common themes such as the induction of conformational changes and competition with other ligands, which are central to its function as a signaling molecule.

Comparative and Evolutionary Aspects of Adenosine 5 Tetraphosphate 5

Conservation of Adenosine (B11128) 5'-tetraphosphate(5-) Metabolism Across Domains of Life (Prokaryotes and Eukaryotes)

The metabolic pathways for the synthesis and degradation of Ap4A exhibit remarkable conservation, although the specific enzymes involved can differ between prokaryotic and eukaryotic organisms.

Synthesis: The primary and most conserved route for Ap4A synthesis is a side reaction of aminoacyl-tRNA synthetases (aaRS), enzymes central to protein synthesis. nih.govasm.org In this reaction, an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate reacts with a molecule of ATP instead of its cognate tRNA, producing Ap4A. nih.gov

In Prokaryotes: In the Gram-negative bacterium Myxococcus xanthus, the lysyl-tRNA synthetase (LysS) is known to synthesize Ap4A. wikipedia.org The heat-inducible LysU in E. coli is also an efficient synthesizer of Ap4A, particularly under stress conditions. frontiersin.org

In Eukaryotes: In mammalian cells, the canonical activity of Lysyl-tRNA synthetase (LysRS) can be diverted to produce Ap4A, a switch that is activated by phosphorylation of the enzyme. wikipedia.org Other enzymes have also been identified as Ap4A producers. In yeast (Saccharomyces cerevisiae), acetyl-CoA synthetase can catalyze the formation of Ap4A. nih.gov In mammalian cells, the DNA repair enzyme DNA ligase III has been implicated in its synthesis, especially in the context of genotoxic stress. frontiersin.org Furthermore, nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and nicotinate (B505614) phosphoribosyltransferase (NAPT), key enzymes in NAD biosynthesis, have been shown to both synthesize and degrade Ap4A in mammals and their bacterial orthologs. nih.gov

Degradation: The hydrolysis of Ap4A is essential for maintaining cellular homeostasis, and specific hydrolases have evolved to regulate its intracellular concentration. frontiersin.org These enzymes can cleave Ap4A either symmetrically into two molecules of ADP or asymmetrically.

In Prokaryotes: The primary enzyme for Ap4A degradation in many Gram-negative bacteria, including E. coli, is the symmetrical hydrolase ApaH. plos.orgfrontiersin.orgnih.gov The absence of ApaH can lead to a 100-fold increase in intracellular Ap4A levels. nih.gov In Gram-positive bacteria, a different hydrolase from the HD domain superfamily, YqeK, is responsible for Ap4A degradation. nih.gov

In Eukaryotes: In mammalian cells, the Nudix (nucleoside diphosphate (B83284) linked moiety X)-type hydrolase 2 (NUDT2) functions as an Ap4A hydrolase. wikipedia.org In the yeast Saccharomyces cerevisiae, an enzyme known as Ap4A phosphorylase I, encoded by the APA1 gene, catabolizes Ap4A. nih.gov Plants also possess enzymes capable of hydrolyzing Ap4A, as identified in yellow lupin seeds. jenabioscience.com

Table 1: Key Enzymes in Adenosine 5'-tetraphosphate(5-) Metabolism

| Metabolic Process | Enzyme | Domain of Life | Organism Example | Reference(s) |

|---|---|---|---|---|

| Synthesis | Lysyl-tRNA Synthetase (LysRS/LysS/LysU) | Prokaryotes & Eukaryotes | E. coli, M. xanthus, Mammals | wikipedia.orgfrontiersin.org |

| Acetyl-CoA Synthetase | Eukaryotes | Saccharomyces cerevisiae | nih.gov | |

| DNA Ligase III | Eukaryotes | Mammals | frontiersin.org | |

| NAMPT / NAPT | Prokaryotes & Eukaryotes | Bacteria, Mammals | nih.gov | |

| Degradation | ApaH | Prokaryotes | E. coli | plos.orgnih.gov |

| YqeK | Prokaryotes | Gram-positive bacteria | nih.gov | |

| NUDT2 | Eukaryotes | Mammals | wikipedia.org | |

| Ap4A Phosphorylase I | Eukaryotes | Saccharomyces cerevisiae | nih.gov |

Organism-Specific Roles and Variations in Adenosine 5'-tetraphosphate(5-) Function

While the role of Ap4A as a stress signal is broadly conserved, its specific physiological effects and molecular targets vary significantly across different organisms and cell types. nih.govplos.org

In Prokaryotes: In bacteria, Ap4A is widely considered an alarmone, with its intracellular concentration rising in response to environmental challenges like heat shock and oxidative stress. nih.gov However, the consequences of this accumulation are diverse.

Escherichia coli : Ap4A functions as a heat stress alarmone. wikipedia.org It can also be incorporated into RNA as a 5' cap, which is thought to enhance RNA stability under stress. wikipedia.org Interestingly, the accumulation of Ap4A in E. coli can lead to increased sensitivity to both heat and oxidative stress and may reduce tolerance to certain antibiotics. nih.govplos.org

Pseudomonas : In Pseudomonas fluorescens, Ap4A promotes biofilm formation. plos.orgnih.gov Conversely, in the pathogen Pseudomonas aeruginosa, the degradation of Ap4A by the ApaH enzyme is crucial for virulence, and the absence of this enzyme impairs infectivity. plos.org

Other Bacteria : In Myxococcus xanthus, Ap4A has a negative effect on the developmental process of sporulation. plos.org In Salmonella enterica, it limits the bacterium's ability to invade mammalian cells, while in Helicobacter pylori, it diminishes resistance to oxidative stress. plos.org

In Eukaryotes: In eukaryotic organisms, the functions of Ap4A are multifaceted, extending from basic cellular processes to complex physiological regulation.

Yeast (Saccharomyces cerevisiae) : Similar to bacteria, yeast cells accumulate Ap4A in response to heat shock. frontiersin.org It has also been linked to the process of sporulation. nih.gov

Mammalian Cells :

Gene Expression and Proliferation : Ap4A levels are closely tied to the proliferative state of cells, often increasing dramatically with the onset of DNA synthesis. nih.govnih.gov It acts as a signaling molecule by binding to the HINT1 protein, which in turn releases the microphthalmia-associated transcription factor (MITF) to activate target genes. wikipedia.orgfrontiersin.org It also positively regulates the transcription factor USF2. wikipedia.org

Immune and Inflammatory Response : Ap4A plays a significant role in immunity. In dendritic cells, it enhances motility and the ability to present antigens. wikipedia.org In mast cells, it is involved in reprogramming the allergic response. nih.gov Furthermore, it can attenuate inflammatory responses by inhibiting the STING pathway. nih.gov

Apoptosis and Vasoregulation : Ap4A has been shown to induce programmed cell death (apoptosis) in several human cell lines. wikipedia.org It also functions as a potent endogenous vasoconstrictor, suggesting a role in regulating blood pressure. nih.gov

Table 2: Organism-Specific Functions of Adenosine 5'-tetraphosphate(5-)

| Organism/Cell Type | Domain | Observed Role / Function | Reference(s) |

|---|---|---|---|

| Escherichia coli | Prokaryote | Heat stress alarmone, RNA cap, modulates stress sensitivity | wikipedia.orgnih.govplos.org |

| Pseudomonas aeruginosa | Prokaryote | Degradation is important for virulence | plos.org |

| Pseudomonas fluorescens | Prokaryote | Promotes biofilm formation | plos.orgnih.gov |

| Salmonella enterica | Prokaryote | Limits invasion of mammalian cells | plos.org |

| Saccharomyces cerevisiae (Yeast) | Eukaryote | Heat shock response, sporulation | nih.govfrontiersin.org |

| Mammalian Mast Cells | Eukaryote | Allergic response, inflammation | nih.gov |

| Mammalian Dendritic Cells | Eukaryote | Enhances motility and antigen presentation | wikipedia.org |

| Mammalian General | Eukaryote | Regulates gene transcription (MITF, USF2), cell proliferation, apoptosis, vasoconstriction | wikipedia.orgfrontiersin.orgnih.govnih.gov |

Advanced Methodological Approaches in Adenosine 5 Tetraphosphate 5 Research

Quantitative Analysis of Intracellular Adenosine (B11128) 5'-tetraphosphate(5-) Levels (e.g., LC-MS/MS)

Accurate quantification of intracellular Ap4A is crucial for understanding its physiological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. nih.govresearchgate.netnih.gov This technique allows for the separation of Ap4A from a complex mixture of cellular metabolites and its precise measurement. researchgate.net

Methodologies often involve the extraction of metabolites from cells using solutions like aqueous methanol. researchgate.net To enhance accuracy, isotopically labeled internal standards, such as ¹³C-labeled Ap4A, can be utilized. researchgate.net The LC-MS/MS systems are typically operated in negative ion mode, which is suitable for detecting negatively charged molecules like Ap4A. nih.gov The development of these methods has provided a robust bioanalytical tool for quantifying nucleotides in various biological samples, including cell lysates and tissues. nih.gov

Studies have successfully used LC-MS/MS to determine the basal concentrations of related dinucleoside polyphosphates, such as diadenosine tetraphosphate (B8577671) (Ap4A), in different cell types. For instance, in human embryonic kidney (HEK293T) cells, the concentration of a related compound, Ap4A, was measured to be approximately 0.9 pmol per 10^6 cells. cuni.cz The high sensitivity and specificity of LC-MS/MS make it superior to older methods like luciferase-based assays for quantifying these low-abundance signaling molecules. cuni.cz

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Nucleotide Quantification

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 50 nM - 10 µM | nih.gov |

| Lower Limit of Quantification (LLOQ) | 50 nM | nih.gov |

| Within-Day Precision (%CV) at LLOQ | 12.0% - 18.0% | nih.gov |

| Between-Day Precision (%CV) | 9.0% - 13.0% | nih.gov |

| Within-Day Accuracy | 93.0% - 119.0% | nih.gov |

Proteomic Techniques for Identifying Adenosine 5'-tetraphosphate(5-) Interacting Proteins (e.g., Affinity-Based Methods, Magnetic Biopanning, Pull-down Assays)

Identifying the proteins that interact with Ap4A is key to unraveling its cellular functions. Several proteomic techniques are employed for this purpose.

Affinity-Based Methods , such as photoaffinity labeling, utilize chemically modified Ap4A probes that can be cross-linked to interacting proteins upon UV irradiation. researchgate.netnih.gov These probes are often functionalized with a tag, like desthiobiotin, allowing for the subsequent purification of the labeled proteins. researchgate.net The purified proteins are then identified by mass spectrometry. researchgate.netnih.gov This approach has been successfully used to identify a wide range of interactors for related alarmones like diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A), revealing their involvement in fundamental cellular processes. nih.gov

Magnetic Biopanning is another powerful affinity-based technique. In this method, a biotin-conjugated derivative of the target molecule, such as diadenosine tetraphosphate, is attached to magnetic beads. nih.gov These beads are then incubated with cell or tissue lysates to capture binding proteins. nih.gov After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry. nih.gov This "molecular hook" approach has proven effective in isolating putative binding partners from complex protein mixtures. nih.gov

Pull-down Assays are a common in vitro method to confirm or discover protein-protein interactions. creativebiomart.netthermofisher.com In the context of Ap4A research, a "bait" protein thought to interact with Ap4A can be immobilized on beads. thermofisher.comyoutube.com This bait-bead complex is then incubated with a cell lysate containing potential "prey" proteins. thermofisher.com If the prey protein binds to the bait, it is "pulled down" with the beads and can be identified by techniques like Western blotting. youtube.com This method is versatile and can be adapted to screen for novel interactions or confirm suspected ones. creativebiomart.net

Table 2: Comparison of Proteomic Techniques for Identifying Ap4A Interacting Proteins

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Photoaffinity Labeling | UV-induced covalent cross-linking of a modified Ap4A probe to binding proteins. | Captures transient and weak interactions in a cellular context. | Requires synthesis of specialized probes; potential for non-specific labeling. | researchgate.netnih.gov |

| Magnetic Biopanning | A biotinylated Ap4A derivative immobilized on magnetic beads captures binding proteins from lysates. | High specificity and efficient purification of binding partners. | Interactions are studied in vitro, which may not fully reflect the in vivo environment. | nih.gov |

| Pull-down Assay | An immobilized "bait" protein is used to capture interacting "prey" proteins from a lysate. | Good for confirming suspected interactions and is relatively straightforward. | Can have high background from non-specific binding; interactions are studied in vitro. | creativebiomart.netthermofisher.com |

Transcriptomic and Gene Expression Profiling (e.g., RNA-Seq) in Response to Adenosine 5'-tetraphosphate(5-) Perturbation

Transcriptomic analysis, particularly RNA sequencing (RNA-Seq), is a powerful tool to understand the global changes in gene expression that occur in response to a perturbation, such as an increase or decrease in Ap4A levels. nih.govmdpi.com This technique provides a comprehensive snapshot of the transcriptome, allowing for the identification of genes and pathways regulated by Ap4A. nih.gov

The general workflow for an RNA-Seq experiment involves isolating total RNA from control and Ap4A-perturbed cells or tissues, followed by the purification of messenger RNA (mRNA). nih.gov This mRNA is then fragmented and converted into a library of cDNA fragments for high-throughput sequencing. nih.gov The resulting sequence reads are mapped to a reference genome, and the expression level of each gene is quantified. nih.govnih.gov By comparing the gene expression profiles of the perturbed and control groups, differentially expressed genes (DEGs) can be identified. nih.govmdpi.com

Bioinformatic analysis of these DEGs can then reveal the biological processes and signaling pathways that are affected by Ap4A. mdpi.com For instance, studies on related molecules like adenosine have used RNA-Seq to identify protective mechanisms against cellular stress, implicating specific receptors and pathways. nih.gov Although direct RNA-Seq studies on Ap4A perturbation are emerging, this methodology holds immense potential for elucidating its role in regulating gene expression networks involved in processes like stress response, cell proliferation, and DNA repair.

Structural Biology Techniques for Adenosine 5'-tetraphosphate(5-) Hydrolases and Binding Proteins (e.g., X-ray Crystallography)

Understanding the three-dimensional structure of proteins that bind or hydrolyze Ap4A is essential for deciphering their mechanisms of action. X-ray crystallography is a primary technique used to determine high-resolution protein structures. nih.govnih.gov

This method involves crystallizing the protein of interest, either alone or in complex with its ligand (e.g., Ap4A or a non-hydrolyzable analog). nih.govresearchgate.net The protein crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be modeled. nih.gov

Structural studies on enzymes like asymmetric diadenosine tetraphosphate (Ap4A) hydrolase from Caenorhabditis elegans have provided detailed insights into how these enzymes recognize and bind their substrates. nih.govresearchgate.net These studies have revealed the specific amino acid residues involved in substrate binding and catalysis, and have shown how the protein's conformation can change upon ligand binding. nih.gov Such structural information is invaluable for understanding the enzyme's mechanism and can guide the design of specific inhibitors or activators.

Genetic Perturbation Models (e.g., Gene Deletion, Overexpression, Knockdown) for Studying Adenosine 5'-tetraphosphate(5-) Functions

Genetic perturbation models are indispensable for studying the function of Ap4A in a biological context. These models involve altering the expression of genes that are involved in Ap4A metabolism or signaling.

Gene Deletion (Knockout): Completely removing a gene that encodes for an Ap4A-synthesizing or -hydrolyzing enzyme can reveal the consequences of a chronic lack of Ap4A or its accumulation, respectively.

Overexpression: Increasing the expression of a gene involved in Ap4A synthesis can lead to elevated intracellular levels of Ap4A, allowing researchers to study the effects of its excess.

Gene Knockdown (e.g., RNA interference - RNAi): This technique reduces the expression of a specific gene, providing a transient and often partial loss-of-function model. nih.gov It is a valuable tool for assessing the role of specific proteins in Ap4A-mediated processes. nih.gov

For example, studies on the metabolism of the related compound diadenosine tetraphosphate (Ap4A) have utilized overexpression of hydrolase enzymes in model organisms like Arabidopsis thaliana to characterize their biochemical properties. bibliotekanauki.pl Similarly, RNAi has been used in C. elegans to investigate the function of adenosine receptors in response to cellular stress. nih.gov These genetic approaches, by manipulating the levels of Ap4A or its interacting partners, provide critical insights into its physiological and pathological roles.

In Vitro and Ex Vivo Systems for Adenosine 5'-tetraphosphate(5-) Functional Studies

In vitro and ex vivo systems provide controlled environments to study the biochemical functions of Ap4A and its interactions with cellular components.

In Vitro Systems: These studies often use purified components, such as enzymes and substrates, in a test tube. For example, the hydrolytic activity of purified Ap4A hydrolases has been characterized in vitro to determine their substrate specificity, kinetic parameters (like K_m and V_max), and the effects of cofactors like metal ions. nih.gov Such systems have been crucial in demonstrating that enzymes like adenylate kinase can hydrolyze Ap4A. Competition assays have also been performed in vitro to study the interaction of Ap4A with other molecules, such as its competition with DNA for binding to platinum-based drugs. nih.gov

Ex Vivo Systems: These systems utilize tissues or cells that have been removed from an organism. For instance, cell lysates are frequently used in pull-down assays and magnetic biopanning to identify Ap4A-binding proteins. nih.gov Studies on muscle proteins have also been conducted using ex vivo preparations to investigate their interactions with Ap4A. nih.gov These systems offer a compromise between the simplicity of in vitro assays and the complexity of in vivo models, allowing for the study of Ap4A in a more physiologically relevant, yet controlled, environment.

Future Research Directions and Unresolved Questions

Elucidation of Complete Signaling Pathways Mediated by Adenosine (B11128) 5'-tetraphosphate(5-)

While significant strides have been made in identifying Adenosine 5'-tetraphosphate(5-) (Ap4A) as a signaling molecule, the complete signaling cascades it initiates remain largely uncharted. Ap4A is recognized as a conserved second messenger in organisms from bacteria to humans, modulating cellular stress responses. nih.gov In eukaryotes, a key pathway involves the Lysyl-tRNA synthetase (LysRS)-Ap4A-MITF signaling axis. wikipedia.org Phosphorylation of LysRS enhances its Ap4A synthetic activity. frontiersin.org Ap4A then binds to the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), disrupting its complex with the Microphthalmia-associated Transcription Factor (MITF) and allowing MITF to activate its target genes. wikipedia.orgfrontiersin.org A similar mechanism has been proposed for the regulation of the transcription factor USF2. wikipedia.org

In the context of the immune response, Ap4A has been shown to modulate the cGAS-STING pathway. LysRS can suppress the activation of cGAS, and the Ap4A it produces can bind to STING, thereby attenuating inflammatory responses. nih.govfrontiersin.org Furthermore, Ap4A is a potent agonist at the P2Y2 purinergic receptor and can also activate P2Y1 and P2Y11 receptors. nih.govjenabioscience.com In the gut, the dinucleotide uridine (B1682114) adenosine tetraphosphate (B8577671) (Up4A) acts as a neurogenic activator of P2Y1 receptors. uiowa.edu In plants, extracellular Ap4A is recognized by the purinoreceptor P2K1/DORN1, leading to stomatal closure. biorxiv.org

However, many aspects of Ap4A signaling are still unclear. For instance, while Ap4A has been shown to cause apoptosis in some cell lines, the underlying mechanism is unknown. wikipedia.org There are also conflicting reports regarding its role in DNA replication. frontiersin.org Although initially thought to initiate DNA replication, other studies have failed to replicate these findings, and some evidence suggests it may even inhibit the initiation phase. frontiersin.org The precise protein interactions and mechanisms governing these contradictory roles need to be determined. Future research should focus on identifying all the protein targets of Ap4A and mapping the downstream signaling events to fully understand its diverse physiological effects.

Identification of Novel Adenosine 5'-tetraphosphate(5-) Synthesizing Enzymes and Regulators

The primary and most well-understood mechanism of Ap4A synthesis involves a non-canonical activity of certain aminoacyl-tRNA synthetases (aaRSs). frontiersin.org This process, first discovered with lysyl-tRNA synthetase (LysRS), involves the reaction of an enzyme-bound aminoacyl-adenylate intermediate with ATP. nih.govfrontiersin.orgoup.com The efficiency of Ap4A synthesis varies among different aaRSs, with some, like those for phenylalanine, lysine, and histidine, showing high activity. nih.govresearchgate.net

Beyond the canonical aaRS-mediated pathway, other enzymes have been identified that can synthesize Ap4A. Human glycyl-tRNA synthetase (GlyRS) utilizes a unique mechanism, directly condensing two ATP molecules, a process independent of its cognate amino acid, glycine. nih.gov This suggests a specialized role for GlyRS in maintaining Ap4A homeostasis. nih.gov In the context of genotoxic stress, DNA ligase III has been implicated in Ap4A synthesis in mammalian cells. frontiersin.org Additionally, enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and nicotinate (B505614) phosphoribosyltransferase (NAPT), involved in NAD biosynthesis, have been shown to catalyze both the synthesis and degradation of Ap4A. nih.gov In Escherichia coli, the MurD synthetase, involved in peptidoglycan biosynthesis, can also catalyze Ap4A synthesis from its acyl phosphate (B84403) intermediate, a capability not shared by the related MurC synthetase. nih.gov

The regulation of Ap4A synthesis is critical for its function as a signaling molecule. In eukaryotes, the phosphorylation of LysRS on serine 207 activates its Ap4A synthetic function. wikipedia.org Stress conditions, such as heat shock, oxidative stress, and exposure to certain chemicals, lead to increased intracellular levels of Ap4A in a wide range of organisms, from bacteria to mammals. nih.govfrontiersin.orgnih.gov For example, in E. coli, the heat-inducible LysU is a particularly efficient synthesizer of Ap4A under stress. frontiersin.org

Future research should aim to identify other enzymes capable of synthesizing Ap4A, especially under specific cellular conditions or in different organisms. Understanding the full complement of Ap4A-synthesizing enzymes and the intricate regulatory networks that control their activity will provide a more complete picture of how Ap4A levels are managed in the cell.

Further Characterization of Adenosine 5'-tetraphosphate(5-) Interactions with Cellular Machinery

The biological effects of Ap4A are mediated through its interactions with a variety of cellular proteins. A number of Ap4A-binding proteins have been identified, and understanding these interactions is key to deciphering the molecule's function.

In eukaryotes, a well-characterized interaction is that of Ap4A with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) . wikipedia.org This binding event disrupts the inhibitory complex between HINT1 and the Microphthalmia-associated Transcription Factor (MITF) , leading to the activation of MITF-dependent gene transcription. wikipedia.orgfrontiersin.org A similar mechanism is proposed for the transcription factor USF2 . wikipedia.org In the context of immunity, Ap4A has been shown to interact with the stimulator of interferon genes (STING) protein, modulating the inflammatory response. nih.govfrontiersin.org

In E. coli, several proteins that bind Ap4A have been purified, and their binding activity is enhanced by ethanol (B145695) or phosphatidylethanolamine. nih.gov Photo-crosslinking experiments in E. coli have identified DnaK, GroEL, and ClpB as direct targets of Ap4A. oup.com

A protein that specifically binds Ap4A has also been purified from human HeLa cells and is associated with a multiprotein form of DNA polymerase alpha . nih.gov This binding protein is a heterodimer with subunits of 45 and 22 kDa. nih.gov

The table below lists some of the known Ap4A-interacting proteins and their functions:

| Interacting Protein | Organism/Cell Type | Function of Interaction |

| HINT1 | Eukaryotes | Releases MITF from inhibition, activating transcription. wikipedia.orgfrontiersin.org |

| STING | Eukaryotes | Modulates inflammatory responses. nih.govfrontiersin.org |